(1,2,4-Oxadiazol-3-yl)methanesulfonamide
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Overview
Description
(1,2,4-Oxadiazol-3-yl)methanesulfonamide is a heterocyclic compound containing an oxadiazole ring and a methanesulfonamide group.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
Oxadiazole derivatives have been reported to inhibit the activity of various enzymes, leading to the disruption of cellular processes . For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various pathways related to the enzymes they target . For example, inhibition of thymidylate synthase can affect the folate pathway, which is crucial for DNA synthesis .
Pharmacokinetics
One study on a related oxadiazole derivative reported rapid clearance in mice, suggesting potential challenges with bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, potentially due to their ability to disrupt cellular processes by inhibiting various enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,2,4-Oxadiazol-3-yl)methanesulfonamide. For instance, the synthesis of oxadiazole derivatives has been reported to be environmentally friendly due to the reduction in the use of volatile organic solvents . Additionally, these compounds have been reported to improve the oxygen balance and release harmless nitrogen gas during decomposition .
Biochemical Analysis
Biochemical Properties
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects . They have shown moderate activity against certain types of bacteria and fungi .
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown antiviral activity against Zika virus infections . They also exhibited anticancer activity against different cancer cell lines .
Molecular Mechanism
Some 1,2,4-oxadiazole derivatives have shown inhibitory effects against enzymes such as EGFR .
Temporal Effects in Laboratory Settings
Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities .
Dosage Effects in Animal Models
Some 1,2,4-oxadiazole derivatives have shown potent antibacterial activity in in vitro studies .
Metabolic Pathways
Some 1,2,4-oxadiazole derivatives have been found to undergo multi-step processes involving both oxidation and conjugation reactions .
Transport and Distribution
Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .
Subcellular Localization
Some 1,2,4-oxadiazole derivatives have been found to have good anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2,4-Oxadiazol-3-yl)methanesulfonamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield 1,2,4-oxadiazoles . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazol-3-methanesulfonamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1,2,4-Oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Substitution reactions can introduce new substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2,4-oxadiazol-3-methanesulfonamide can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1,2,4-Oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
(1,2,4-Oxadiazol-3-yl)methanesulfonamide can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities and properties.
1,2,5-Oxadiazole: This isomer also exhibits unique properties and applications.
1,3,4-Oxadiazole: Known for its use in drug discovery and materials science.
The uniqueness of 1,2,4-oxadiazol-3-methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2,(H2,4,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGIBRUODQKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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